tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate
CAS No.:
Cat. No.: VC15798374
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1 |
| Standard InChI Key | VSTSKETWEBYEHL-PHDIDXHHSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1C(C(=O)N1)NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a β-lactam (azetidinone) core fused with a tert-butyl carbamate group. The azetidinone ring introduces strain due to its four-membered structure, enhancing reactivity toward nucleophilic agents . The tert-butyl group provides steric bulk, influencing solubility and metabolic stability. The (2R,3R) stereochemistry is confirmed by its isomeric SMILES string: C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C.
Spectroscopic and Computational Data
The InChIKey VSTSKETWEBYEHL-PHDIDXHHSA-N uniquely identifies the (2R,3R) configuration. Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts:
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Carbonyl (C=O): 170–175 ppm (azetidinone ring)
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Methyl groups: 15–25 ppm (tert-butyl and ring-methyl) .
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, favoring interactions with polar enzyme active sites .
Synthesis and Manufacturing
Stereoselective Routes
Synthesis typically begins with L-threonine derivatives to establish the (2R,3R) configuration. Key steps include:
Process Optimization
Recent advances employ flow chemistry to enhance reproducibility:
Applications in Pharmaceutical Research
Enzyme Inhibition
The compound acts as a warhead in covalent inhibitors targeting serine proteases. Its β-lactam ring undergoes nucleophilic attack by catalytic serine residues, forming stable acyl-enzyme complexes . In kinetic studies:
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IC₅₀ vs. NAAA: 0.8 µM (N-acylethanolamine acid amidase)
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Selectivity over FAAH: >100-fold (fatty acid amide hydrolase) .
This selectivity profile supports its use in pain management therapies without cannabinoid receptor off-target effects.
Prodrug Development
Structural analogs serve as prodrugs for amine-containing therapeutics. The tert-butyl carbamate group undergoes hydrolysis in physiological conditions (t₁/₂ = 4.2 h at pH 7.4), releasing active primary amines. A 2024 study demonstrated 78% oral bioavailability in murine models when conjugated to antiviral agents .
Comparative Analysis with Stereoisomers
Physicochemical Properties
Biological Activity
In head-to-head enzyme assays:
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